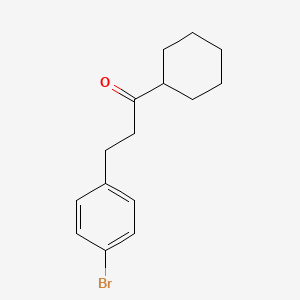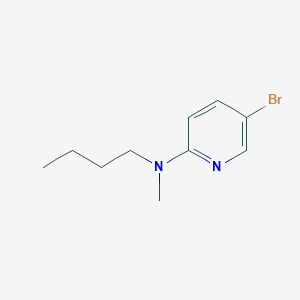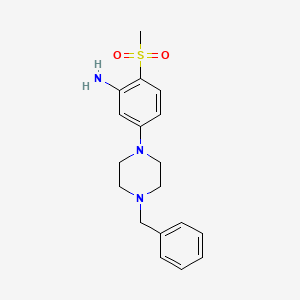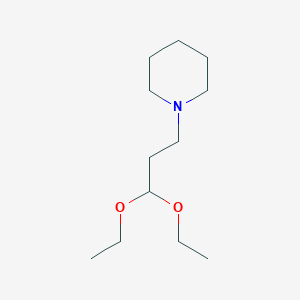
1-(3,3-Diethoxypropyl)piperidine
Vue d'ensemble
Description
1-(3,3-Diethoxypropyl)piperidine is a chemical compound with the CAS Number: 3770-69-2 . It has a molecular weight of 215.34 . The compound is liquid in physical form .
Molecular Structure Analysis
The molecular structure of 1-(3,3-Diethoxypropyl)piperidine is represented by the formula C12H25NO2 . The InChI Code for this compound is 1S/C12H25NO2/c1-3-14-12(15-4-2)8-11-13-9-6-5-7-10-13/h12H,3-11H2,1-2H3 .Physical And Chemical Properties Analysis
1-(3,3-Diethoxypropyl)piperidine is a liquid at room temperature . It has a molecular weight of 215.33 .Applications De Recherche Scientifique
Drug Designing
Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Anticancer Applications
Piperidine derivatives are being utilized as anticancer agents . Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antiviral Applications
Piperidine derivatives are also used as antiviral agents . They have shown promising results in the treatment of various viral infections .
Antimalarial Applications
Piperidine derivatives have been used in the treatment of malaria . They have shown significant antimalarial activity .
Antimicrobial and Antifungal Applications
Piperidine derivatives are being utilized as antimicrobial and antifungal agents . They have shown significant activity against a variety of microbial and fungal species .
Antihypertension Applications
Piperidine derivatives are being utilized as antihypertension agents . They have shown significant activity in the treatment of hypertension .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives are being utilized as analgesic and anti-inflammatory agents . They have shown significant activity in relieving pain and reducing inflammation .
Anti-Alzheimer and Antipsychotic Applications
Piperidine derivatives are being utilized as anti-Alzheimer and antipsychotic agents . They have shown significant activity in the treatment of Alzheimer’s disease and various psychotic disorders .
Safety and Hazards
The compound is classified under GHS05 and GHS07 hazard pictograms . It has the signal word “Danger” and includes hazard statements H227, H314, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Orientations Futures
Piperidines, including 1-(3,3-Diethoxypropyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mécanisme D'action
Target of Action
Piperidine derivatives, which include 1-(3,3-diethoxypropyl)piperidine, have been studied extensively for their pharmacological properties . They are known to interact with various cellular targets, particularly in cancer cells .
Mode of Action
Piperidine derivatives have been reported to activate signaling pathways like nf-κb, pi3k/aκt, etc, which are involved in cancer progression . They can induce apoptosis, a process of programmed cell death, through the caspase-dependent pathway .
Biochemical Pathways
1-(3,3-Diethoxypropyl)piperidine, as a piperidine derivative, may affect several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc . These pathways are involved in cell proliferation, survival, and apoptosis, and their dysregulation can lead to cancer progression .
Pharmacokinetics
The compound is a liquid at room temperature , which may influence its absorption and distribution in the body
Result of Action
Piperidine derivatives have shown therapeutic potential against various types of cancers, including breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . They can induce apoptosis in cancer cells and regulate several crucial signaling pathways .
Action Environment
The action, efficacy, and stability of 1-(3,3-Diethoxypropyl)piperidine can be influenced by various environmental factors. For instance, the ester-to-amide bond in the peptide backbone can transform the environment around the proton, affecting the compound’s antimicrobial activity . More research is needed to understand how other environmental factors might influence the action of 1-(3,3-Diethoxypropyl)piperidine.
Propriétés
IUPAC Name |
1-(3,3-diethoxypropyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-3-14-12(15-4-2)8-11-13-9-6-5-7-10-13/h12H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOIBTMVTGFQCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCN1CCCCC1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate](/img/structure/B1441954.png)
![(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1441955.png)
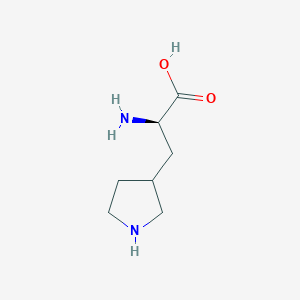

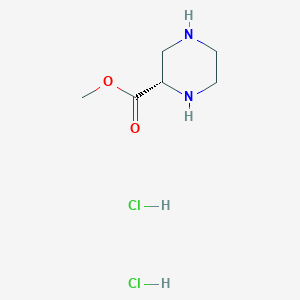
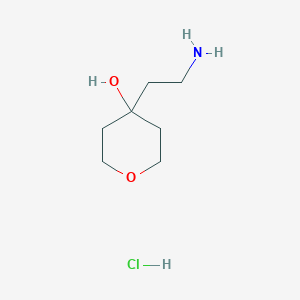
![6-Bromobenzo[D]isothiazole-3-carboxamide](/img/structure/B1441965.png)


![Benzyl tetrahydro-1H-pyrrolo[3,4-C]isoxazole-5(3H)-carboxylate](/img/structure/B1441969.png)
